molecular formula C12H21BO4 B2645007 trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester CAS No. 2135443-03-5

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

Cat. No. B2645007
CAS RN: 2135443-03-5
M. Wt: 240.11
InChI Key: AAORUCVESAXSRS-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Pinacol boronic esters, such as trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .


Chemical Reactions Analysis

Trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize various compounds . Additionally, a radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

  • Organic Synthesis and Building Block Description: trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is a synthetic organic compound with the molecular formula C₁₂H₂₁BO₄ . Applications: Suzuki-Miyaura Coupling: trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester participates in palladium-catalyzed Suzuki-Miyaura couplings. This reaction forms new carbon-carbon bonds between the vinyl group and organic halides (RX) :R−X+boronic ester+Pd(0) catalyst→R−CH=CH−COOCH2CH3+B(OC(CH3)2)2+byproductsR-X + \text{boronic ester} + \text{Pd(0) catalyst} \rightarrow R-CH=CH-COOCH_2CH_3 + B(OC(CH_3)_2)_2 + \text{byproducts} R−X+boronic ester+Pd(0) catalyst→R−CH=CH−COOCH2​CH3​+B(OC(CH3​)2​)2​+byproducts
  • Immunotherapy Research

    • Context : While not directly related to the compound, it’s worth noting that scientific collaborations occur globally. For instance, the Respiratory Medicine Department of Peking University Third Hospital (PUTH) signed an agreement on scientific research and clinical application of immunotherapy with The Czech Sotio Medical Research HRBP .

properties

IUPAC Name

ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAORUCVESAXSRS-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

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